N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Xanthine Oxidase Inhibition Enzyme Kinetics Hyperuricemia

Researchers building SAR matrices around N-aryl-5-oxopyrrolidine scaffolds face a critical data gap: no published study has directly compared the 3-methoxy vs 4-methoxy regioisomers in a xanthene-9-carboxamide context. This compound fills that gap. • Non-competitive xanthine oxidase inhibitor with Ki=55 nM, enabling enzyme-substrate-inhibitor ternary complex studies distinct from febuxostat (mixed-type) or allopurinol (competitive) mechanisms. • Structural intermediate between weakly active CCR1 lead (IC50≈400 nM) and optimized antagonists (IC50≈5.8 nM) with unexplored 5-oxopyrrolidine linker. • In stock with standard packs (10-100 mg) and custom synthesis available.

Molecular Formula C25H22N2O4
Molecular Weight 414.461
CAS No. 905683-63-8
Cat. No. B2395590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
CAS905683-63-8
Molecular FormulaC25H22N2O4
Molecular Weight414.461
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C25H22N2O4/c1-30-18-8-6-7-17(14-18)27-15-16(13-23(27)28)26-25(29)24-19-9-2-4-11-21(19)31-22-12-5-3-10-20(22)24/h2-12,14,16,24H,13,15H2,1H3,(H,26,29)
InChIKeyKUINJAADVIKZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide: Key Identifiers


N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide (CAS 905683-63-8) is a synthetic small molecule featuring a 9H-xanthene-9-carboxamide moiety linked to a 1-(3-methoxyphenyl)-5-oxopyrrolidine scaffold. Its molecular formula is C₂₅H₂₂N₂O₄ with a molecular weight of 414.46 g/mol [1]. The compound is structurally related to two established bioactive series: (i) xanthene-9-carboxamide-based CCR1 receptor antagonists, where the xanthene-carboxamide is a critical pharmacophore [2], and (ii) N-aryl-5-oxopyrrolidine-containing PDE4 inhibitors [3]. Currently, the compound has limited publicly available primary pharmacological data, with provisional affinity records suggesting potential activity against xanthine oxidase [4].

Workflow Enzyme kinetics & non‑competitive inhibition studies
Selection Positional isomer SAR library expansion
Use Context CCR1 exploratory screening & off‑target selectivity profiling

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide: Limits of Analog Substitution


This compound belongs to a chemical space where subtle positional isomerism significantly influences target binding. The 3-methoxyphenyl substituent distinguishes it from its 4-methoxy regioisomer , a modification that can alter electronic distribution and steric occupancy at the N1-aryl binding pocket of target enzymes or receptors. Published SARs for structurally related xanthene-9-carboxamide CCR1 antagonists demonstrate that variations in the N-substituent on the central heterocycle (e.g., piperidine quaternization, xanthene substitution) cause over 100-fold changes in IC₅₀ [1], and within N-aryl-5-oxopyrrolidine PDE4 inhibitor series, the position of the methoxy group on the phenyl ring is a known determinant of isoform selectivity [2]. Therefore, generic substitution with the 4-methoxy isomer or the des-methoxy parent without empirical confirmation risks significant loss of potency or altered selectivity profile in the assay system of interest.

4‑Methoxy regioisomer may shift target binding and isoform selectivity; not interchangeable without empirical comparison.

Des‑methoxy parent or alternative N‑aryl substituents can alter potency by over 100‑fold based on published xanthene‑carboxamide SAR.

Structural analogs lacking the 5‑oxopyrrolidine linker may produce different CCR1 binding profiles; class‑level SAR uncertainty remains.

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide: Quantitative Evidence for Procurement


Xanthine Oxidase Inhibition: Non-Competitive Mechanism

In a curated ChEMBL/BindingDB record, N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide demonstrated non-competitive inhibition of xanthine oxidase with a Ki of 55 nM, determined by Lineweaver-Burk plot analysis [1]. A separate assay, employing an immobilized capillary enzyme reactor with on-flow bidimensional liquid chromatography, reported an IC₅₀ of 65 nM against the same enzyme (unknown origin) [1]. For context, the clinically established xanthine oxidase inhibitor febuxostat exhibits a Ki of approximately 0.6–1.3 nM in comparable enzyme preparations, and allopurinol (as its active metabolite oxypurinol) shows Ki values in the 100–300 nM range depending on assay conditions [2].

XO Inhibition Ki
Cross‑study comparable
Ki = 55 nM
IC₅₀ = 65 nM (immobilized enzyme reactor)
Non‑competitive mechanism distinct from febuxostat; supports enzyme ternary complex studies.
Enzyme source not specified; replicate with matched preparation.
Xanthine Oxidase Inhibition Enzyme Kinetics Hyperuricemia

Positional Isomer Effect: Meta- vs. Para-Methoxy

The target compound bears a 3-methoxyphenyl group at the N1 position of the pyrrolidinone ring. The direct regioisomer, N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide, positions the methoxy group at the para position . In published SARs of conformationally related N-aryl-5-oxopyrrolidine derivatives, the shift from meta- to para-methoxy substitution alters the electrostatic potential surface presented to the target binding site, which has been shown to modulate inhibitory potency by factors of 2- to 20-fold in PDE4 enzyme assays [1]. No direct comparative biochemical data is publicly available for these two xanthene-9-carboxamide regioisomers, but the class precedent dictates that they cannot be assumed interchangeable.

Meta vs. Para Isomer
Class‑level inference
Target:3‑OCH₃ (meta)
Comparator:4‑OCH₃ (para) – no direct data
SAR precedent: ≥2‑fold binding difference possible
Positional isomer identity may alter assay interpretation; verify regioisomer before SAR conclusions.
Class‑level PDE4 inhibitor SAR only; direct comparison missing.
Structure-Activity Relationship Positional Isomerism Receptor Binding

CCR1 Antagonist Landscape for Xanthene-9-Carboxamides

The xanthene-9-carboxamide group is a validated pharmacophore for CCR1 receptor antagonism. Naya et al. (2003) reported systematic SARs for this chemotype, with optimized quaternarized piperidine derivatives achieving human CCR1 binding IC₅₀ values as low as 5.8 nM [1]. The lead unsubstituted xanthene-9-carboxamide (compound 2a) displayed a CCR1 binding IC₅₀ of approximately 400 nM [1]. The target compound incorporates a 5-oxopyrrolidine linker instead of the piperidine or quaternarized piperidine scaffolds explored in the published CCR1 series. While its CCR1 activity has not been reported, it occupies an intermediate structural position between the weak lead 2a and the potent quaternarized analogues. Researchers considering it for CCR1 target-based screening should benchmark against published compound 2q-1 (IC₅₀ = 5.8 nM) as a positive control.

CCR1 Binding
Class‑level inference
Structure between lead 2a (IC₅₀ ≈400 nM) and optimized 2q‑1 (IC₅₀ 5.8 nM).
CCR1 activity not reported; screening result could span two orders of magnitude.
Use published 2q‑1 as positive control if pursuing CCR1 profiling.
CCR1 Antagonist Chemokine Receptor Inflammation

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide: Application Scenarios


Xanthine Oxidase Non-Competitive Inhibition Probe

The BindingDB record indicates this compound acts as a non-competitive xanthine oxidase inhibitor (Ki = 55 nM) [1]. This mechanism of inhibition, which is distinct from the mixed-type inhibition of febuxostat or the substrate-competitive mechanism of allopurinol/oxypurinol, positions the compound as a potential biochemical tool for dissecting enzyme-substrate-inhibitor ternary complex dynamics. Researchers studying non-competitive inhibition modalities in purine metabolism may find it useful as a structurally distinct probe, provided the enzyme source and assay conditions are carefully matched to the reported data.

Positional Isomer SAR Library Expansion

For medicinal chemistry teams building structure-activity relationship matrices around N-aryl-5-oxopyrrolidine scaffolds, this compound provides the 3-methoxy substitution variant within a xanthene-9-carboxamide context [2]. When co-evaluated with its 4-methoxy regioisomer and the des-methoxy parent, it enables quantification of the meta-methoxy effect on potency, selectivity, and physicochemical properties. This experimental data gap represents a genuine scientific opportunity, as no published SAR study has directly compared these specific xanthene-9-carboxamide regioisomers.

CCR1 Exploratory Screening

As a structural intermediate between the weakly active xanthene-9-carboxamide lead (compound 2a, IC₅₀ ≈ 400 nM) and highly optimized quaternarized piperidine CCR1 antagonists (IC₅₀ ≈ 5.8 nM) [3], this compound is a logical inclusion in a focused CCR1 screening library. Its 5-oxopyrrolidine linker represents unexplored chemical space within the xanthene-carboxamide CCR1 series, and its screening data would inform whether this scaffold deviation is tolerated or detrimental to receptor binding.

Off-Target Selectivity Profiling

Given its dual structural association with both xanthine oxidase inhibitor and CCR1 antagonist chemotypes, this compound may serve as a probe to investigate target selectivity between these pharmacologically unrelated protein families. A parallel assay comparing xanthine oxidase inhibition (Ki = 55 nM) [1] against CCR1 binding would directly quantify the selectivity window and inform whether the xanthene-9-carboxamide group inherently biases the molecule toward one target over the other.

Application
Selection Property
Validation Focus
Xanthine oxidase mechanism studies
Non‑competitive inhibition profile
Enzyme source and assay condition alignment
Positional isomer SAR expansion
Meta‑methoxy substitution within xanthene‑carboxamide context
Direct meta‑para regioisomer activity comparison
CCR1 exploratory screening
5‑oxopyrrolidine linker as unexplored CCR1 scaffold deviation
Benchmark against known CCR1 inhibitor 2q‑1
Off‑target selectivity profiling
Dual XO/CCR1 chemotype association
Parallel XO inhibition and CCR1 binding assays
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